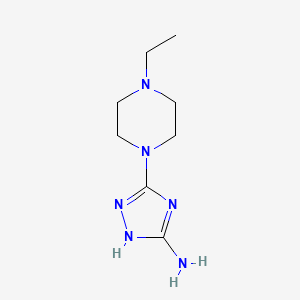

3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine

Description

Properties

IUPAC Name |

3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N6/c1-2-13-3-5-14(6-4-13)8-10-7(9)11-12-8/h2-6H2,1H3,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMZQBGUFKVIOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NNC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301216760 | |

| Record name | 1H-1,2,4-Triazol-3-amine, 5-(4-ethyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301216760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428139-59-6 | |

| Record name | 1H-1,2,4-Triazol-3-amine, 5-(4-ethyl-1-piperazinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428139-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazol-3-amine, 5-(4-ethyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301216760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms the desired product through the condensation of an amine, an aldehyde, an isocyanide, and a carboxylic acid . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also be employed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Synthetic Pathways and Precursors

The synthesis of 1,2,4-triazol-5-amines typically involves cyclocondensation reactions. For example:

-

Guanidinimide-based cyclization : Reaction of N-guanidinophthalimide (11 ) with amines (e.g., piperidine) under microwave irradiation forms 1,2,4-triazol-5-amines via nucleophilic attack and cyclocondensation (Table 1, entry 6–9) .

-

Regioselective acylation : Acylation of intermediates like 12 with benzoyl chloride yields derivatives with tertiary amides (aliphatic, aromatic). Secondary amides are less favored due to lower yields .

For analogs with piperazine substituents, introducing the 4-ethylpiperazine group likely occurs during cyclocondensation or via post-synthetic modification of the triazole core.

Tautomerism and Structural Confirmation

1,2,4-Triazol-5-amines exhibit annular tautomerism, which affects reactivity:

-

X-ray crystallography : Confirmed regioselective acylation at the N1-position in analogs like 14h , where the amide group adopts a non-planar conformation (Figure 4) .

-

NMR studies : Prototropic tautomerism in derivatives such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides shows equilibrium between N1- and N2-acylated forms .

Reactivity and Functionalization

Key reaction types for triazol-5-amines include:

Acylation and Alkylation

-

Acylation : Benzoylation of intermediates (e.g., 12 ) with 4-fluorobenzoyl chloride introduces electron-withdrawing groups, enhancing bioactivity (e.g., FXIIa inhibition) .

-

Alkylation : Reaction with alkyl halides or epoxides modifies the exocyclic amine, as seen in pyrazine-substituted derivatives (e.g., 18 ) .

Cross-Coupling Reactions

-

Suzuki-Miyaura coupling : Limited examples exist, but palladium-catalyzed coupling could enable aryl/heteroaryl substitutions at the triazole core.

Cyclocondensation

-

Heterocycle formation : Reaction with hydrazonoyl hydrochlorides or aldehydes generates fused triazole systems (e.g., pyrazolotriazoles) .

Biological Activity and Derivatization

While the ethylpiperazine derivative’s specific bioactivity is undocumented, related compounds show:

-

Antimicrobial properties : 1,2,4-Triazole-3-thiones with aryl substituents exhibit activity against Gram-positive bacteria .

-

Anticancer potential : 3-Amino-1,2,4-triazoles with aryl groups demonstrate antiproliferative effects (e.g., inhibition of angiogenesis) .

Comparative Reaction Yields

Challenges and Limitations

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C10H16N6

- Molecular Weight : 220.28 g/mol

- IUPAC Name : 3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine

The structure of this compound features a triazole ring fused with a piperazine moiety, which is known to enhance its pharmacological properties.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit notable antimicrobial and antifungal activities. A study focused on various triazole derivatives indicated that compounds similar to this compound showed effectiveness against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans . The mechanism of action is believed to involve the inhibition of key enzymes in microbial metabolism.

Anticancer Properties

Recent investigations have highlighted the potential of triazole derivatives in cancer therapy. For instance, compounds containing similar structures have been evaluated for their anticancer activities against lung (A549) and breast (MCF-7) cancer cell lines. The results suggested that these compounds could inhibit cell proliferation effectively, with IC50 values indicating significant potency . The underlying mechanisms may involve modulation of various signaling pathways associated with cancer cell growth.

Central Nervous System Effects

Compounds like this compound are also being explored for their effects on the central nervous system. Specifically, they are being studied as potential adenosine receptor antagonists, which could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The ability to cross the blood-brain barrier enhances their therapeutic potential in neuropharmacology.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine (CAS 89292-91-1)

- Structural Difference : Methyl group instead of ethyl on the piperazine ring.

- The methyl group may result in weaker steric hindrance, allowing tighter binding to certain enzyme active sites (e.g., kinases or receptors) .

3-(Trifluoromethyl)-1H-1,2,4-triazol-5-amine (TFAT)

Substitutions on the Triazole Ring

N-(4-Chlorobenzyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine (N42FTA)

- Structural Difference : Furyl and chlorobenzyl substituents.

- Implications :

3-Phenyl-1H-1,2,4-triazol-5-amine

- Structural Difference : Phenyl group at the 3-position.

- Lower solubility in polar solvents compared to ethylpiperazine derivatives.

Heterocyclic and Energetic Derivatives

1,3-Di(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (ATDT)

- Structural Difference : Tetrazole rings fused to the triazole core.

- Implications: High nitrogen content (CHN-type) makes ATDT suitable for energetic materials.

3-(Naphthalen-2-yl)-1-phenyl-1H-1,2,4-triazol-5-amine

- Structural Difference : Bulky naphthalene substituent.

- Implications :

- Improved anticancer activity due to enhanced intercalation with DNA or protein hydrophobic pockets.

- Lower synthetic yield (43–90%) compared to simpler triazole derivatives .

Biological Activity

3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine is a compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The following sections provide a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H16N6. The structure features a triazole ring substituted with an amine group and a piperazine moiety, which contributes to its reactivity and potential therapeutic applications. The triazole ring is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities.

Anticancer Potential

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, studies have shown that triazole derivatives can inhibit fibroblast growth factor receptors (FGFR), which are implicated in cancer progression. The biological evaluation of these compounds often involves assessing their efficacy against various cancer cell lines using assays such as the XTT assay.

A study focusing on the synthesis of 3-amino-1,2,4-triazole derivatives revealed promising anticancer activities against several cancer cell lines. The results highlighted the importance of specific substitutions in enhancing the biological activity of triazole derivatives .

Antimicrobial Activity

Triazole derivatives have also been extensively studied for their antimicrobial properties. A review noted that various 1,2,4-triazole compounds demonstrated significant antibacterial activity against pathogens such as E. coli and S. aureus . The minimum inhibitory concentration (MIC) values reported for these compounds ranged from 0.12 to 1.95 µg/mL, indicating potent antibacterial effects.

Synthesis Methods

The synthesis of this compound can be achieved through several multi-step synthetic routes. These methods require careful optimization to achieve high yields and purity. Common approaches involve reactions that modify the triazole ring or introduce functional groups that enhance biological activity.

Case Study: Anticancer Activity

In a specific study evaluating the anticancer potential of triazole derivatives, compounds were synthesized and tested against a panel of cancer cell lines. The findings indicated that certain substitutions on the triazole ring significantly improved the efficacy against cancer cells. For example, a compound with a 3-bromophenylamino moiety showed enhanced activity across multiple cell lines tested .

Case Study: Antimicrobial Efficacy

Another investigation into the antimicrobial properties of related triazole compounds found that certain derivatives exhibited superior activity against multidrug-resistant bacterial strains compared to standard antibiotics like ciprofloxacin. One compound demonstrated an MIC value significantly lower than that of ciprofloxacin when tested against MDR E. coli .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally similar to this compound:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amines | Triazole derivative | Antimicrobial |

| 4-(4-methylpiperazin-1-yl)-N-(6-(3-methoxyphenyl)-... | Indazole derivative | FGFR inhibitor |

| 5-amino-N-(5-trifluoromethyl)-1H-triazole | Triazole derivative | Antimalarial |

This comparison highlights the diversity in biological activities based on structural modifications within the triazole framework.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine with high purity?

- Methodological Answer : Optimize reaction conditions using nucleophilic substitution or coupling reactions. For example, ethylpiperazine derivatives can be introduced via Buchwald-Hartwig amination or SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., KCO in DMF at 80–100°C) . Purification via column chromatography (silica gel, gradient elution with CHCl/MeOH) or recrystallization (ethanol/water) is critical to remove unreacted precursors and byproducts. Monitor purity using HPLC with a C18 column and UV detection at 254 nm .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR to verify proton environments and carbon connectivity (e.g., amine protons at δ 5.2–5.5 ppm, triazole protons at δ 8.1–8.3 ppm) .

- X-ray crystallography : Resolve tautomeric forms (e.g., triazole ring planarity, dihedral angles between substituents) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] via ESI-MS) .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/cc-pVDZ basis set) to analyze frontier molecular orbitals (HOMO-LUMO gaps), dipole moments, and electrostatic potential surfaces. Compare computed IR/Raman spectra with experimental data to validate molecular vibrations (e.g., NH stretching at ~3400 cm) .

Advanced Research Questions

Q. How can tautomeric equilibria in the triazole ring affect biological activity?

- Methodological Answer : Investigate tautomer stability via temperature-dependent NMR or crystallography. For example, 1,2,4-triazoles often exhibit amine-imine tautomerism, which alters hydrogen-bonding capacity. Use molecular docking to correlate tautomer-specific interactions with target proteins (e.g., kinase inhibition) .

Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data?

- Methodological Answer : Reassess computational models by:

- Solvent effects : Include implicit solvation (e.g., PCM model) in DFT calculations to mimic physiological conditions .

- Conformational sampling : Use molecular dynamics (MD) simulations to identify dominant conformers in solution .

- Experimental validation : Re-test bioactivity under controlled conditions (e.g., pH, ionic strength) to isolate confounding factors .

Q. How can substituent modifications (e.g., ethylpiperazine) optimize pharmacokinetic properties?

- Methodological Answer : Apply structure-property relationship (SPR) studies:

- Lipophilicity : Measure logP values (shake-flask method) to assess blood-brain barrier penetration.

- Metabolic stability : Perform hepatic microsome assays (e.g., human CYP450 isoforms) to identify vulnerable sites .

- Synthetic analogs : Replace ethylpiperazine with morpholine or thiomorpholine to modulate solubility and target affinity .

Q. What experimental designs are effective for studying reaction mechanisms in triazole synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.